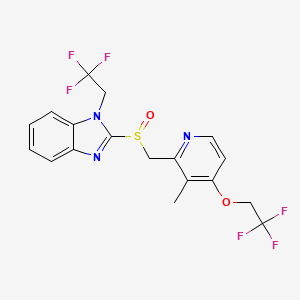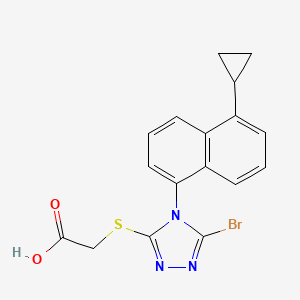
レシヌラド不純物4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lesinurad Impurity 4, also known by its CAS Registry number 1533519-97-9, is categorized under impurities . Its chemical name is 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .
Synthesis Analysis
An efficient, practical, and environmentally-friendly synthetic route of lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% .Molecular Structure Analysis
The molecular structure of Lesinurad Impurity 4 is C17H14BrN3O2S . It is also known as 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .Chemical Reactions Analysis
The formation of Lesinurad involves several chemical reactions. Bromination of a 3,4-disubstituted 1,2,4-triazole at the C (5) position was realized with either N-bromosuccinimide (NBS) in THF or bromine/pyridine in MeCN . An optimized procedure for chlorination of 1-aryltriazole, using oxone® and sodium chloride was reported, affording the 5-monochlorinated derivative 44 in good yield (89%) .科学的研究の応用
痛風治療の強化
レシヌラド不純物4: は主に、痛風治療の強化における役割で知られています。レシヌラドの薬物動態における活性代謝物として、血清尿酸値を低下させる薬効に貢献しています。 この不純物は、制御された量で存在する場合、痛風に伴う高尿酸血症に苦しむ患者さんの治療転帰を改善する可能性があります {svg_1}.
メタボリックシンドロームの研究
メタボリックシンドロームの文脈において、This compound は、代謝パラメータへの影響について調査される可能性があります。 研究によると、尿酸トランスポーターの選択的阻害は、尿酸とグルコースの再吸収に影響を与え、メタボリックシンドロームの状態に影響を与える可能性があります {svg_2}.
慢性腎臓病(CKD)の管理
この不純物がCKDの管理において果たす役割は、尿酸トランスポーターとの相互作用に関連しています。これらのトランスポーターの活性を調節することで、腎機能にプラスの影響を与える可能性があり、これはCKD患者にとって重要です。 レシヌラド誘導体とその不純物を含む、選択的阻害特性は、尿毒症毒素の蓄積を軽減するのに役立つ可能性があります {svg_3}.
心血管疾患(CVD)の予防
This compound: は、尿酸トランスポーター活性の影響により、CVD予防研究で応用される可能性があります。 尿酸の再吸収を変化させることで、心血管リスクに寄与する状態の管理に役立つ可能性があります {svg_4}.
尿酸排泄促進薬の開発
この不純物は、新しい尿酸排泄促進薬の開発において重要な役割を果たす可能性があります。 URAT1やOAT4などの尿酸トランスポーターとの相互作用は、これらのトランスポーターを選択的に標的として高尿酸血症を治療できる薬剤の設計に関する知見を提供します {svg_5}.
医薬品品質管理
医薬品製造においては、This compound などの不純物を特定し、管理することが重要です。 これは、合成プロセスの完全性を示すマーカーとして役立ち、最終製品の安全性と有効性を確保するのに役立ちます {svg_6}.
作用機序
Target of Action
Lesinurad Impurity 4, like Lesinurad, primarily targets the URAT1 and OAT4 uric acid (UA) transporters in the kidney . These transporters play a crucial role in the reabsorption of uric acid, a process that Lesinurad Impurity 4 inhibits .
Mode of Action
By inhibiting the URAT1 and OAT4 transporters, Lesinurad Impurity 4 prevents the reabsorption of uric acid in the kidneys . This action results in increased renal uric acid excretion and consequently, lower serum uric acid (sUA) levels .
Biochemical Pathways
The inhibition of URAT1 and OAT4 disrupts the normal reabsorption process of uric acid in the kidneys . This disruption leads to an increase in the excretion of uric acid, which in turn reduces the concentration of uric acid in the blood .
Pharmacokinetics
Lesinurad is known to have a bioavailability of approximately 100% . It is metabolized in the liver, primarily by CYP2C9, and has an elimination half-life of around 5 hours . The majority of Lesinurad is excreted in the urine (63%), with the remainder being excreted in the feces (32%) .
Result of Action
The primary result of Lesinurad Impurity 4’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower levels of uric acid in the blood .
Safety and Hazards
生化学分析
Biochemical Properties
Lesinurad Impurity 4, like Lesinurad, may interact with the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidney . These transporters are responsible for the reabsorption of uric acid from the renal tubules. By inhibiting these transporters, Lesinurad Impurity 4 could potentially increase the excretion of uric acid, thereby lowering serum uric acid levels .
Cellular Effects
Lesinurad has been shown to decrease serum uric acid levels by inhibiting the activity of URAT1 and OAT4 . This inhibition disrupts the reabsorption of uric acid in the kidney, leading to increased excretion of uric acid and decreased serum uric acid levels .
Molecular Mechanism
The molecular mechanism of Lesinurad Impurity 4 is likely similar to that of Lesinurad. Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . Inhibition of these transporters increases the excretion of uric acid .
Temporal Effects in Laboratory Settings
Lesinurad has been shown to have dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion following single and multiple oral doses .
Dosage Effects in Animal Models
Lesinurad has been shown to have a synergistic ameliorative hypouricemic impact when combined with allopurinol in the treatment of hyperuricemia in mice .
Metabolic Pathways
Lesinurad is known to be involved in the metabolic pathway of uric acid, interacting with enzymes such as xanthine oxidase .
Transport and Distribution
Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are involved in the transport and distribution of uric acid in the kidney .
Subcellular Localization
Lesinurad is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane of renal tubule cells .
特性
IUPAC Name |
2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAXQWKNVGTAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

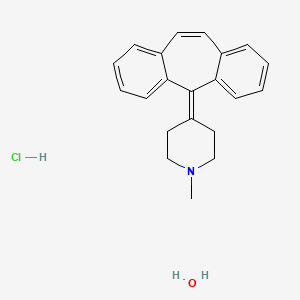
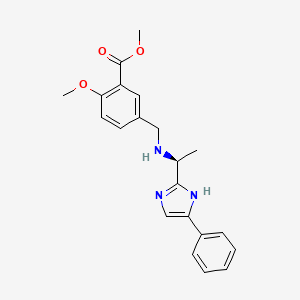
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
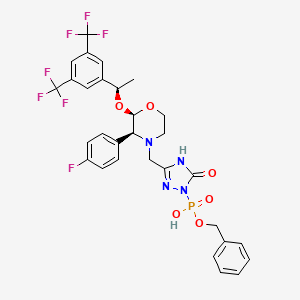
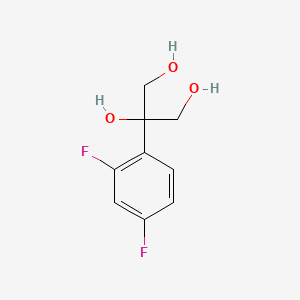
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
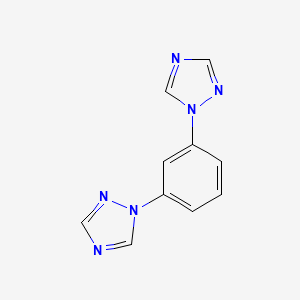
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
